molecular formula C21H18FN5O4 B2501658 N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-53-4

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2501658
CAS No.: 852450-53-4
M. Wt: 423.404
InChI Key: FSGBBWYNRRMGJU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a scaffold commonly associated with kinase inhibition and anticancer activity . The molecule is substituted with a 2,5-dimethoxyphenyl group linked via an acetamide bridge and a 4-fluorophenyl moiety at the pyrazole ring. The dimethoxy groups likely enhance solubility, while the fluorophenyl substituent may improve binding affinity through hydrophobic interactions. Structural analogs of this compound, such as those in , demonstrate applications in medicinal chemistry, particularly in targeting enzymes like kinases .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-15-7-8-18(31-2)17(9-15)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGBBWYNRRMGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies, focusing on its mechanism of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H18FN3O4
  • IUPAC Name : this compound
  • SMILES Notation : COc(cc1)cc(N(C(c(ccc(C(Nc(cc2)ccc2F)=O)c2)c2N2)=O)C2=S)c1OC

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. These inhibitors can lead to cell cycle arrest and apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Several studies have evaluated the efficacy of this compound against various cancer cell lines. Notable findings include:

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF71.88CDK2 inhibition and apoptosis induction
HCT1162.12G0/G1 phase arrest and cytotoxicity
A54926Induction of autophagy without apoptosis
RFX 39343.9Broad-spectrum growth inhibition

These results indicate that the compound has potent anticancer properties across multiple cell lines, with mechanisms involving both apoptosis and cell cycle modulation.

Case Studies

A recent study highlighted the use of pyrazolo[3,4-d]pyrimidine derivatives in targeting cancer cells. The compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Another investigation into related compounds revealed that modifications in the pyrazolo structure significantly enhanced anticancer activity. For instance, derivatives with specific substitutions showed improved binding affinities to CDK targets and increased cytotoxic effects on cancerous cells .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Diversity: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from the pyrrolo[1,2-b]pyridazine () and triazolo[1,5-a]pyrimidine () scaffolds. These structural differences influence target specificity; for example, triazolopyrimidines like flumetsulam are herbicides, whereas pyrazolo-pyrimidinones are linked to kinase modulation . The imidazo[1,2-a]pyrimidine in shares a fused pyrimidine system but incorporates an acrylamide group, a feature common in covalent kinase inhibitors .

Substituent Impact :

  • Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group in the target compound provides moderate hydrophobicity, whereas trifluoromethyl substituents () enhance electron-withdrawing effects and metabolic stability .
  • Methoxy Groups : The 2,5-dimethoxyphenyl moiety in the target compound likely improves solubility compared to the trifluoromethyl and morpholine groups in , which may prioritize membrane permeability .

In contrast, flumetsulam () exemplifies how minor structural changes (e.g., sulfonamide substitution) redirect activity toward agricultural uses .

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